N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
描述
The compound N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative featuring a bicyclic heteroaromatic core. Its structure includes:
- A pyrazolo[4,3-d]pyrimidine backbone with 5,7-diketone groups.
- A 1-methyl substituent at the pyrazole ring.
- A p-tolyl group at the 6-position of the fused ring system.
- An N-(2-ethoxyphenyl)acetamide side chain.
This compound’s design leverages the pyrazolo-pyrimidine scaffold, known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications. The ethoxyphenyl acetamide moiety may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-19-8-6-5-7-17(19)25-20(29)14-27-18-13-24-26(3)21(18)22(30)28(23(27)31)16-11-9-15(2)10-12-16/h5-13H,4,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVPNPQEMHRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structure Variations
Table 1: Core Structure Comparison
Key Observations :
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact Analysis
Key Observations :
- Diethyl acetamide in F-DPA reduces polarity, favoring applications in radiopharmaceuticals (e.g., [18F] labeling for PET imaging) .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of substituted pyrazolo[3,4-d]pyrimidinone precursors with chloroacetamide derivatives under basic conditions. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of aminopyrazole derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under reflux in ethanol .
- Step 2 : Introduction of the p-tolyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (70–90°C) .
- Step 3 : Acetamide coupling using α-chloroacetamide intermediates in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
- Critical Parameters : Reaction yields (50–70%) depend on solvent purity, stoichiometric ratios, and precise temperature control.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) typically shows peaks at δ 2.03 (s, CH₃), δ 7.04–7.58 (aromatic protons), and δ 9.91 (s, NH) .
- Mass Spectrometry (MS) : LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 389.0–507.4) .
- X-ray Crystallography : Used to resolve ambiguities in substituent positioning, particularly for the pyrazolo-pyrimidinone core .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Preliminary studies suggest:
- Anticancer Potential : Inhibition of kinase enzymes (IC₅₀ values in µM range) via competitive binding to ATP pockets .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC 32–64 µg/mL) due to membrane disruption .
- Target Validation : Requires in vitro assays (e.g., enzyme-linked immunosorbent assays) and comparative studies with structurally similar derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical factors. For example, increasing DMF volume from 5 mL to 10 mL improved yield by 15% in analogous syntheses .
- HPLC Monitoring : Track intermediates in real-time to adjust reaction termination points and minimize side products .
- Data-Driven Optimization : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HeLa vs. MCF-7) or incubation times. For instance, cytotoxicity discrepancies (IC₅₀ 10 µM vs. 50 µM) may arise from differences in serum concentration during testing .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) with activity trends using molecular docking .
- Meta-Analysis : Aggregate data from PubChem and academic databases to identify outliers or batch-dependent variations .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases (e.g., EGFR, CDK2). Docking scores < −7.0 kcal/mol indicate high affinity .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2.0 Å suggests stable binding .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with pyrimidinone carbonyl groups) using MOE .
Notes
- Methodological Focus : Emphasized experimental design, data reconciliation, and computational tools over descriptive summaries.
- Advanced Techniques : Highlighted integration of computational chemistry (e.g., ICReDD’s quantum methods ) with wet-lab validation.
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